molecular formula C11H15NO3 B2832616 4-[(3-Methoxyphenyl)amino]butanoic acid CAS No. 103565-46-4

4-[(3-Methoxyphenyl)amino]butanoic acid

Cat. No.: B2832616
CAS No.: 103565-46-4
M. Wt: 209.245
InChI Key: ZNPBQZZRNKNNSK-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)amino]butanoic acid is an organic compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a methoxyphenyl group attached to an amino butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 3-methoxyaniline with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the amino group of 3-methoxyaniline and the carboxyl group of butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce aniline derivatives .

Scientific Research Applications

4-[(3-Methoxyphenyl)amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methoxyphenyl)amino]butanoic acid is unique due to the presence of both a methoxyphenyl group and an amino butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-methoxyanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-5-2-4-9(8-10)12-7-3-6-11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPBQZZRNKNNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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